Alpha-Hydroxysalmeterol is synthesized from salmeterol, which itself is produced through complex synthetic routes involving various chemical reactions. Its classification as a metabolite highlights its role in the metabolic pathways associated with salmeterol's pharmacokinetics and pharmacodynamics.
The synthesis of alpha-hydroxysalmeterol typically involves the hydroxylation of salmeterol. Salmeterol is synthesized through a multi-step process:
In industrial settings, continuous flow reactors and advanced purification techniques are employed to optimize yields and ensure high purity levels during large-scale production .
Alpha-Hydroxysalmeterol possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound features:
The elongated lipophilic side chain allows for prolonged engagement with beta-2 adrenergic receptors, enhancing its therapeutic efficacy compared to other beta-2 agonists .
Alpha-Hydroxysalmeterol participates in several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used, allowing for versatile applications in synthetic organic chemistry .
The mechanism of action for alpha-hydroxysalmeterol is closely tied to its parent compound, salmeterol. It acts primarily as an agonist at beta-2 adrenergic receptors located in the bronchial smooth muscle:
Additionally, alpha-hydroxysalmeterol may exhibit anti-inflammatory properties by inhibiting mast cell mediators such as histamines and leukotrienes, although its primary function remains bronchodilation .
Alpha-Hydroxysalmeterol exhibits distinct physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and therapeutic efficacy .
Alpha-Hydroxysalmeterol serves multiple scientific applications:
The compound's significance extends beyond basic research into practical applications in drug development and therapeutic strategies for respiratory diseases .
Alpha-hydroxysalmeterol (chemical name: 4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol) is a primary oxidative metabolite of the long-acting β₂-adrenergic receptor agonist salmeterol. With the molecular formula C₂₅H₃₇NO₅ and a monoisotopic molecular weight of 431.267 g/mol, this benzylic alcohol derivative (CHEBI:168920) exhibits significant structural modifications compared to its parent compound [3] [9]. The metabolite features a hydroxyl group introduced at the benzylic carbon of salmeterol's phenylalkyl side chain – a transformation critically altering its physicochemical properties while retaining the core pharmacophore elements [8].
The molecule maintains salmeterol's characteristic saligenin head (responsible for β₂-receptor engagement) and the elongated lipophilic side chain that facilitates membrane anchoring. However, the addition of the polar hydroxyl group reduces overall lipophilicity, enhancing its aqueous solubility compared to the highly lipophilic parent drug (logP ≈ 3.5 for salmeterol vs. 2.36 predicted for alpha-hydroxysalmeterol) [3] [8]. This structural alteration profoundly influences its pharmacokinetic behavior, particularly its elimination pathways and detection windows in biological matrices. X-ray crystallography and molecular modeling studies suggest the metabolite maintains a length of approximately 25 Å, similar to salmeterol, but with altered membrane partitioning characteristics due to the introduced polarity [8].
Table 1: Molecular Properties of Alpha-Hydroxysalmeterol
Property | Value | Source/Reference |
---|---|---|
Chemical Formula | C₂₅H₃₇NO₅ | PubChem CID 197627 |
CAS Registry Number | 152405-02-2 | ClearSynth |
IUPAC Name | 4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol | HMDB |
Average Molecular Weight | 431.565 g/mol | HMDB: HMDB0061045 |
Monoisotopic Mass | 431.267 g/mol | CHEBI:168920 |
Hydrogen Bond Donors | 5 | Predicted (ChemAxon) |
Hydrogen Bond Acceptors | 6 | Predicted (ChemAxon) |
Alpha-hydroxysalmeterol represents the dominant biotransformation product of salmeterol, formed principally via cytochrome P450 3A4 (CYP3A4)-mediated aliphatic hydroxylation at the benzylic position of its phenylalkyl side chain [4] [8]. This metabolic pathway accounts for over 50% of salmeterol's clearance in humans, with the metabolite subsequently undergoing conjugation (glucuronidation or sulfation) prior to elimination [4] [6]. Following therapeutic inhalation of salmeterol, alpha-hydroxysalmeterol consistently appears in plasma and urine at concentrations exceeding those of the parent drug, making it a crucial biomarker for pharmacokinetic studies and doping controls [2].
Pharmacokinetic studies in endurance-trained males revealed dose-dependent excretion patterns. After inhalation of supratherapeutic salmeterol doses (400 μg), peak urinary concentrations of alpha-hydroxysalmeterol reached 11.6 ± 6.1 ng/mL, approximately three-fold higher than parent salmeterol concentrations. Even at the approved therapeutic dose (200 μg), alpha-hydroxysalmeterol achieved peak concentrations of 5.7 ± 4.6 ng/mL within 6 hours post-inhalation [2]. The metabolite displays prolonged detectability compared to salmeterol due to its higher abundance and slower elimination kinetics. After seven consecutive days of therapeutic dosing (200 μg/day), urinary concentrations stabilized at 6.5 ± 2.6 ng/mL, demonstrating accumulation potential with chronic use [2]. Excretion occurs predominantly via the fecal route (57.4% of administered radioactivity) with significant urinary elimination (23%), where unchanged salmeterol accounts for less than 5% of the excreted dose [4] [6].
Table 2: Pharmacokinetic Parameters of Alpha-Hydroxysalmeterol Excretion in Humans
Administration Regimen | Matrix | Mean Peak Concentration (ng/mL ± SD) | Time Window | Detection Advantage |
---|---|---|---|---|
Single 400 μg dose | Urine | 11.6 ± 6.1 | 0-6h post-dose | 3x higher than parent |
Single 200 μg dose | Urine | 5.7 ± 4.6 | 0-6h post-dose | 2.7x higher than parent |
200 μg x 7 days | Urine | 6.5 ± 2.6 | 0-24h post-dose | Accumulation observed |
Therapeutic dosing | Plasma | Proportional to dose | 0-4h post-dose | Exceeds parent levels |
The World Anti-Doping Agency (WADA) restricts salmeterol use to inhalation (maximum 200 μg/24h) due to concerns about potential anabolic effects and performance enhancement observed in animal muscle hypertrophy studies [2]. Unlike other β₂-agonists (e.g., salbutamol, formoterol), WADA historically did not establish urinary thresholds for salmeterol – a regulatory gap complicated by its extremely low urinary concentrations following approved dosing. This is where alpha-hydroxysalmeterol has emerged as a critical analytical target for differentiating therapeutic use from supratherapeutic abuse in sports [2] [3].
Controlled clinical trials demonstrated that a combined threshold approach using both salmeterol and alpha-hydroxysalmeterol significantly improves discrimination between therapeutic (200 μg) and prohibited supratherapeutic (400 μg) dosing. Implementing a cut-off of 3.3 ng/mL for both compounds in specific gravity-adjusted urine samples provided 24% sensitivity with 0% false positives when analyzing samples collected within the critical 6-hour post-inhalation window [2]. This approach leverages the metabolite's abundance advantage – alpha-hydroxysalmeterol consistently appears at higher concentrations than the parent drug across all dosing scenarios (2.1-2.7-fold higher in therapeutic dosing, up to 3-fold higher after supratherapeutic administration) [2]. The metabolite's prolonged detection window further enhances its utility in doping controls, especially for out-of-competition testing where last inhalation timing is unknown.
Advanced analytical methods employing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been specifically validated for simultaneous quantification of salmeterol and alpha-hydroxysalmeterol in urine at sub-nanogram per milliliter sensitivity [2] [3]. These protocols incorporate enzymatic hydrolysis to detect conjugated metabolites, specific gravity adjustment to account for urine dilution (per WADA Technical Document TD2019DL.v2), and rigorous confirmation procedures to avoid false positives from environmental contamination or sample carryover [2]. The implementation of alpha-hydroxysalmeterol monitoring represents a significant advancement in anti-doping science, closing a critical detection gap for this long-acting β₂-agonist.
Table 3: Anti-Doping Significance of Alpha-Hydroxysalmeterol
Analytical Feature | Significance in Doping Control | Evidence from Clinical Studies |
---|---|---|
Higher urinary concentrations | Primary target analyte exceeding parent drug levels | 5.7 ng/mL vs. 2.1 ng/mL (200 μg dose); 11.6 ng/mL vs. 4.0 ng/mL (400 μg dose) |
Combined threshold approach | Superior discrimination between therapeutic and supratherapeutic use | 24% sensitivity, 0% false positives at 3.3 ng/mL cut-off |
Specific gravity adjustment | Essential for accurate interpretation across hydration states | Applied according to WADA TD2019DL.v2 |
UHPLC-MS/MS detectability | Enables sensitive quantification at sub-ng/mL levels | Validated methods for simultaneous parent/metabolite detection |
Prolonged detection window | Extends surveillance period beyond parent drug | Detectable >24h post-administration in chronic use |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7